molecular formula C14H19ClN2O2S B2733334 5-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide CAS No. 2380080-52-2

5-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide

Cat. No.: B2733334
CAS No.: 2380080-52-2
M. Wt: 314.83
InChI Key: MXQBZTAMKJORHF-UHFFFAOYSA-N
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Description

5-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a thiophene ring, a morpholine group, and a cyclobutyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound focus on scalability and cost-effectiveness. The process is designed to minimize the use of hazardous chemicals and reduce the formation of impurities while maintaining high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of 5-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide involves the inhibition of Factor Xa. This enzyme plays a crucial role in the coagulation pathway, and its inhibition prevents the formation of blood clots. The compound binds to the active site of Factor Xa, blocking its activity and thereby exerting its antithrombotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide is unique due to its specific structural features, such as the cyclobutyl moiety and the morpholine group, which contribute to its distinct chemical and biological properties. These features differentiate it from other similar compounds and enhance its potential as a therapeutic agent .

Properties

IUPAC Name

5-chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2S/c15-12-3-2-11(20-12)13(18)16-10-14(4-1-5-14)17-6-8-19-9-7-17/h2-3H,1,4-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQBZTAMKJORHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C2=CC=C(S2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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